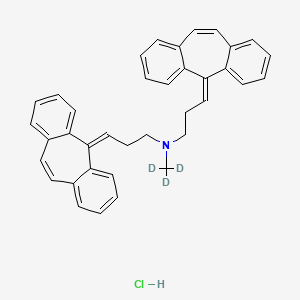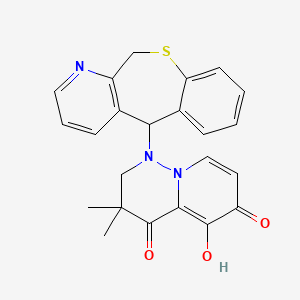
Cap-dependent endonuclease-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cap-dependent endonuclease-IN-6 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the replication of certain viruses, including influenza viruses, by cleaving host mRNA to initiate viral RNA transcription. The inhibition of these enzymes can effectively halt viral replication, making this compound a promising candidate for antiviral therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cap-dependent endonuclease-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Cap-dependent endonuclease-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents such as chlorine or bromine are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .
Wissenschaftliche Forschungsanwendungen
Cap-dependent endonuclease-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of cap-dependent endonucleases and to develop new synthetic methodologies.
Biology: Employed in research on viral replication and host-pathogen interactions.
Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses.
Industry: Utilized in the development of new antiviral therapies and diagnostic tools
Wirkmechanismus
Cap-dependent endonuclease-IN-6 exerts its effects by inhibiting the activity of cap-dependent endonucleases. These enzymes are responsible for cleaving the 5’ cap structure of host mRNA, which is essential for viral RNA transcription. By blocking this process, this compound prevents the synthesis of viral mRNA, thereby inhibiting viral replication. The molecular targets of this compound include the active site of the endonuclease enzyme, where it binds and disrupts its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.
Comparison: Cap-dependent endonuclease-IN-6 is unique in its structure and potency compared to other similar compounds. While baloxavir marboxil and tanshinone I also inhibit cap-dependent endonucleases, this compound has shown higher efficacy in certain assays and a broader spectrum of activity. Additionally, its synthetic route and chemical stability make it a more attractive candidate for industrial production and therapeutic development .
Eigenschaften
Molekularformel |
C23H21N3O3S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
1-(5,11-dihydro-[1]benzothiepino[3,4-b]pyridin-11-yl)-5-hydroxy-3,3-dimethyl-2H-pyrido[1,2-b]pyridazine-4,6-dione |
InChI |
InChI=1S/C23H21N3O3S/c1-23(2)13-26(25-11-9-17(27)21(28)20(25)22(23)29)19-14-7-5-10-24-16(14)12-30-18-8-4-3-6-15(18)19/h3-11,19,28H,12-13H2,1-2H3 |
InChI-Schlüssel |
JTJWUQMZVGWKRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(N2C=CC(=O)C(=C2C1=O)O)C3C4=C(CSC5=CC=CC=C35)N=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
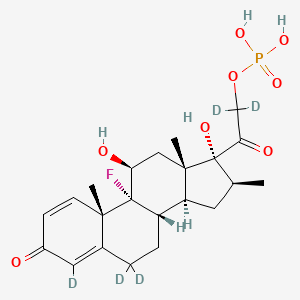
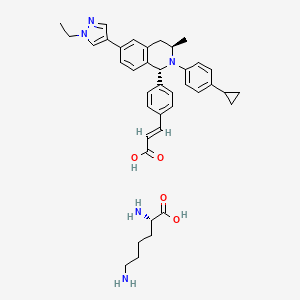
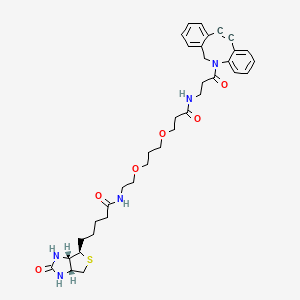
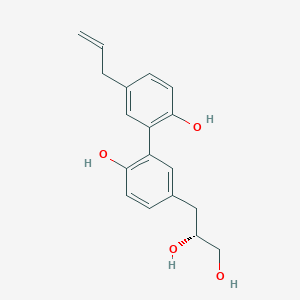
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
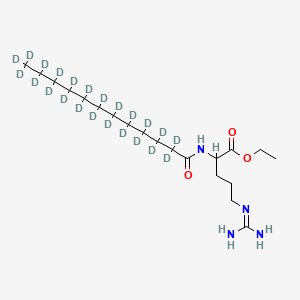
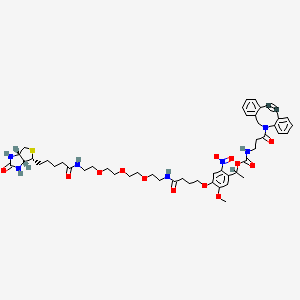
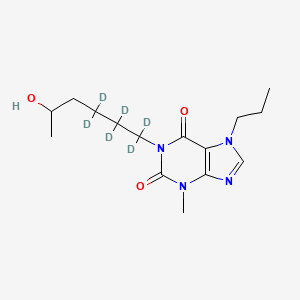
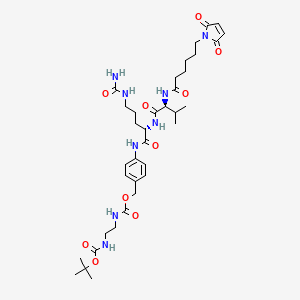
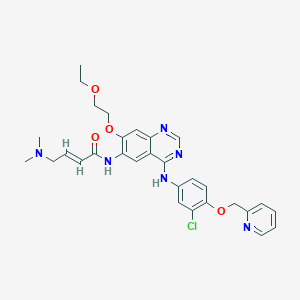
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
